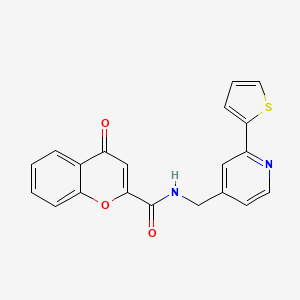

![molecular formula C15H18ClN3O B2886740 5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol CAS No. 92556-96-2](/img/structure/B2886740.png)

5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

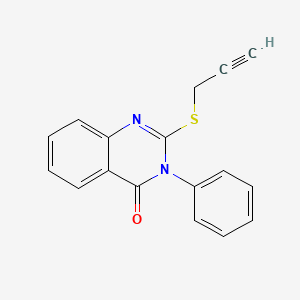

5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol is a chemical compound with the CAS Number: 294675-78-8 . It has a molecular weight of 290.79 and its IUPAC name is 5-chloro-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol . It is a solid substance and is used in diverse scientific research due to its unique properties.

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19ClN2O/c1-11-4-7-19(8-5-11)10-12-9-14(17)13-3-2-6-18-15(13)16(12)20/h2-3,6,9,11,20H,4-5,7-8,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 290.79 . Its IUPAC name is 5-chloro-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol . The InChI code provides further details about its molecular structure .Scientific Research Applications

Cancer Therapy

5-Chloro-7-iodo-quinolin-8-ol, a compound related to the one , has been reevaluated for its potential beyond antimicrobial activity, showing promise in cancer therapy. This substance, initially used as an oral anti-parasitic agent, has demonstrated preclinical efficacy in treating malignancy due to its proteasome inhibitory function. This renewed interest in its applications highlights the potential for repurposing known compounds for novel therapeutic avenues, particularly in oncology (Mao & Schimmer, 2008).

Corrosion Inhibition

The research into bis-quinolin-8-ols derivatives, including compounds structurally similar to 5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol, reveals their significant efficacy as corrosion inhibitors. These compounds, specifically designed for steel protection in acidic environments, have shown to drastically improve the corrosion resistance of steel, marking their importance in industrial applications to safeguard materials against corrosive damage (El Faydy et al., 2021).

Antimicrobial and Antiparasitic Activity

Research has demonstrated the efficacy of 8-hydroxyquinoline derivatives, including those structurally akin to 5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol, against intra- and extracellular Gram-negative pathogens. These compounds have been identified as potent inhibitors, showing activity against both extracellular and intracellular bacterial infections in cell-based models, which underscores their potential in treating complex bacterial infections (Enquist et al., 2012).

Antiviral Potential Against SARS-CoV-2

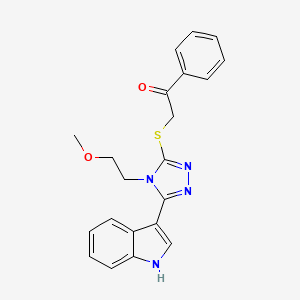

A novel derivative, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, showing structural similarities to the compound of interest, has been synthesized and evaluated for its potential as an antiviral candidate against SARS-CoV-2. This compound has demonstrated promising results in molecular docking studies, indicating potential effectiveness in treating COVID-19 by binding efficiently to COVID-19 receptors. Such findings highlight the broad-spectrum potential of quinolin-8-ol derivatives in addressing various viral pathogens, including those causing current global health crises (Douche et al., 2021).

properties

IUPAC Name |

5-chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-18-5-7-19(8-6-18)10-11-9-13(16)12-3-2-4-17-14(12)15(11)20/h2-4,9,20H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFNDSJQYECGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde](/img/structure/B2886659.png)

![N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide](/img/structure/B2886662.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2886663.png)

![Methyl 5-[[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2886665.png)

![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2886667.png)

![N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide](/img/structure/B2886673.png)

![methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2886674.png)

![4-allyl-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2886676.png)